![molecular formula C17H18N6O7 B12915167 1-[(4-Nitrophenyl)methyl]guanosine CAS No. 88158-16-1](/img/structure/B12915167.png)
1-[(4-Nitrophenyl)methyl]guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Nitrophenyl)methyl]guanosine is a synthetic derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of a 4-nitrophenylmethyl group attached to the guanosine molecule. The modification enhances its chemical properties, making it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
The synthesis of 1-[(4-Nitrophenyl)methyl]guanosine typically involves the reaction of guanosine with 4-nitrobenzyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Starting Materials: Guanosine and 4-nitrobenzyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dimethylformamide (DMF), at an elevated temperature.
Purification: The product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1-[(4-Nitrophenyl)methyl]guanosine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the nitrobenzyl group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[(4-Nitrophenyl)methyl]guanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving nucleosides.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment due to its ability to interfere with nucleoside transporters.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 1-[(4-Nitrophenyl)methyl]guanosine involves its interaction with nucleoside transporters and enzymes involved in purine metabolism. The compound can inhibit the activity of certain nucleoside transporters, thereby affecting the uptake and utilization of nucleosides in cells. This inhibition can lead to cytotoxic effects in cancer cells, making it a potential candidate for anticancer therapies.
相似化合物的比较
1-[(4-Nitrophenyl)methyl]guanosine can be compared with other guanosine derivatives, such as:
2′,3′-Cyclic Guanosine Monophosphate (cGMP): Unlike this compound, cGMP is a cyclic nucleotide involved in intracellular signaling.
5′-Guanosine Monophosphate (GMP): GMP is a monophosphate derivative of guanosine, playing a role in nucleotide metabolism.
Guanosine: The parent compound, guanosine, is a nucleoside involved in various biological processes.
The uniqueness of this compound lies in its modified structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
88158-16-1 |
|---|---|
分子式 |
C17H18N6O7 |
分子量 |
418.4 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(4-nitrophenyl)methyl]purin-6-one |
InChI |
InChI=1S/C17H18N6O7/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(6-24)30-16)15(27)21(17)5-8-1-3-9(4-2-8)23(28)29/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20)/t10-,12-,13-,16-/m1/s1 |
InChI 键 |
GQLGFYRYRLBQDZ-XNIJJKJLSA-N |
手性 SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(N=C2N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(N=C2N)N(C=N3)C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
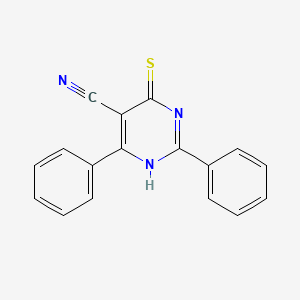
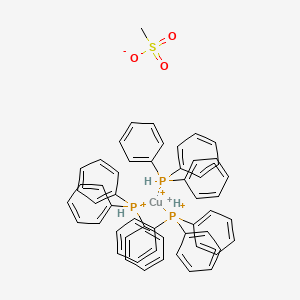
![Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B12915107.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-](/img/structure/B12915111.png)
![3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915116.png)
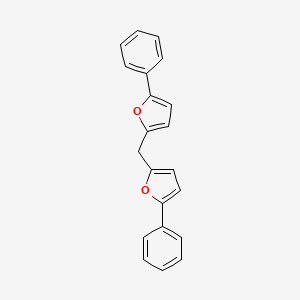
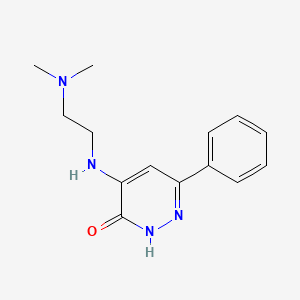
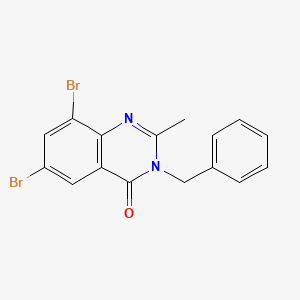
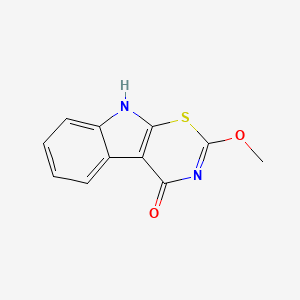
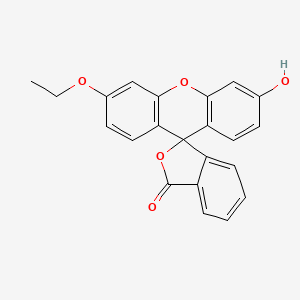
![1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one](/img/structure/B12915146.png)
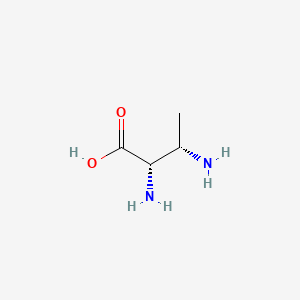
![Ethanol, 2-[[2-[(4-methyl-6-phenyl-3-pyridazinyl)amino]ethyl]amino]-](/img/structure/B12915151.png)
